Bis-aminooxy-PEG2
Overview
Description
Bis-aminooxy-PEG2 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Bis-aminooxy-PEG2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Bis-aminooxy-PEG2 is C6H16N2O4 . It has a molecular weight of 180.2 g/mol .Chemical Reactions Analysis
The aminooxy groups in Bis-aminooxy-PEG2 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . Aminooxy-based chemistry, also known as aminooxy click chemistry (AOCC), is a modular and wide in scope reaction that gives very high yields .Physical And Chemical Properties Analysis
Bis-aminooxy-PEG2 has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 89 Ų . It has a rotatable bond count of 9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Scientific Research Applications
Synthesis and Modification
Bis-aminooxy-PEG2 and related derivatives have been used in various synthetic and modification processes. For instance, bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) (PEG) were prepared using adaptations of known procedures, demonstrating the versatility of PEG derivatives in synthesis (Turrin, Hameau, & Caminade, 2012). Additionally, bis(maleidophenyl)-PEG2000, a bifunctional protein cross-linker, has been used to introduce intra-tetrameric cross-links into oxy-HbA, showcasing the role of PEG derivatives in protein modification (Manjula et al., 2000).
Protein Conjugation and PEGylation
PEG derivatives like bis-aminooxy-PEG2 are significant in the field of protein conjugation and PEGylation. A novel approach using a bis(2-sulfanylethyl)amino PEG-based resin enabled the synthesis of large peptide segments for protein modification (Boll et al., 2014). Moreover, PEGylation strategies using PEG derivatives have been employed for site-specific modification of proteins and peptides without losing biological activity, highlighting the importance of these derivatives in therapeutic applications (Brocchini et al., 2008).
Catalysis and Enzyme Activity
Bis-aminooxy-PEG2 derivatives have been used to modify enzymes, enhancing their solubility and activity in non-traditional environments. For example, lipoprotein lipase modified with PEG derivatives showed increased solubility in organic solvents and could catalyze ester synthesis in benzene (Inada et al., 1984). This illustrates the potential of PEG derivatives in bio-catalysis and industrial applications.
Biomedical Applications
In the biomedical field, PEG derivatives are utilized for drug delivery and therapeutic applications. For instance, PEGylated hemoglobin demonstrates potential in developing therapeutics with modified oxygen affinity (Manjula et al., 2000). Moreover, the design and synthesis of α-amino acid-based poly(disulfide urethane)s for drug delivery highlight the role of PEG derivatives in creating biocompatible and biodegradable delivery systems (Lu et al., 2015).
Material Science
In material science, PEG derivatives contribute to the development of novel materials. For example, they have been used in the synthesis of ion-conductive networked polymers with applications in various fields (Matsumoto & Endo, 2009).
Future Directions
properties
IUPAC Name |
O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZGQLBKGNQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176783 | |
Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG2 | |
CAS RN |
98627-71-5 | |
Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98627-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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